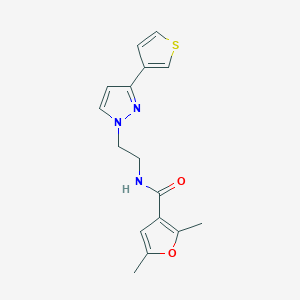

2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Descripción

The compound 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide features a furan core substituted with methyl groups at positions 2 and 5, a carboxamide group at position 3, and a pyrazole-thiophene hybrid moiety linked via an ethyl chain. This structure combines heterocyclic motifs (furan, pyrazole, thiophene) known for modulating electronic properties, solubility, and biological interactions.

Synthesis likely involves coupling reactions, such as amide bond formation between a furan-3-carboxylic acid derivative and a pyrazole-ethylamine intermediate.

Propiedades

IUPAC Name |

2,5-dimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11-9-14(12(2)21-11)16(20)17-5-7-19-6-3-15(18-19)13-4-8-22-10-13/h3-4,6,8-10H,5,7H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYVSHRXHCJXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the dimethyl groups. The carboxamide group is then added through an amide formation reaction. The pyrazole and thiophene rings are introduced in subsequent steps, often involving cyclization reactions and cross-coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that compounds similar to 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines.

Case Study 1: A derivative with a similar structure demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM) .

| Compound | IC₅₀ (C6 Cell Line) | Mechanism of Action |

|---|---|---|

| Compound X | 5.13 µM | Induces apoptosis and cell cycle arrest |

| 5-Fluorouracil | 8.34 µM | Inhibits RNA synthesis |

Antimicrobial Properties

The compound also exhibits broad-spectrum antimicrobial activity. Pyrazolone derivatives are known for their effectiveness against various bacterial strains and fungi.

Antibacterial Activity: Compounds related to this structure have shown effectiveness against several bacterial strains, making them potential candidates for developing new antibiotics.

Anti-inflammatory Effects: The anti-inflammatory properties of pyrazolone derivatives suggest their potential in treating inflammatory diseases .

Applications in Material Science

The unique chemical structure of 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide also opens avenues for applications in material science. Its ability to form π-π stacking interactions can be utilized in the development of organic semiconductors and sensors.

Mecanismo De Acción

The mechanism of action of 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparación Con Compuestos Similares

Molecular Structure and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

*Molecular weights estimated using ChemDraw or analogous tools.

Key Observations:

- Heterocycle Diversity : The target compound’s furan-thiophene-pyrazole system contrasts with Example 189’s fluorinated pyrazole and PF 43(1)’s thiazol-ureido motifs. Furan and thiophene enhance aromatic stacking, while pyrazole offers hydrogen-bonding sites.

- Substituent Effects : The thiophen-3-yl group in the target compound may increase lipophilicity (clogP ~3.2) compared to Example 189’s polar difluoromethyl groups (clogP ~4.5) . PF 43(1)’s thiazol-ureido system introduces conformational rigidity and polar interactions .

Physicochemical Properties

Implications : The target compound’s moderate lipophilicity balances membrane permeability and solubility, making it a candidate for oral bioavailability studies.

Actividad Biológica

2,5-Dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan carboxamide structure conjugated with a pyrazole ring substituted with a thiophene group. The synthesis typically involves multi-step organic reactions, including methods such as Suzuki–Miyaura coupling for forming carbon-carbon bonds. The molecular formula is , with a molecular weight of approximately 345.46 g/mol.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) values indicate significant activity against various pathogens.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 2,5-Dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

| Other Pyrazole Derivatives | 0.20 - 0.30 | E. coli, Pseudomonas aeruginosa |

In vitro studies have shown that this compound exhibits bactericidal activity, effectively inhibiting biofilm formation in pathogenic isolates .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines and stabilize cell membranes.

| Assay | Protection Percentage (%) |

|---|---|

| HRBC Membrane Stabilization | 86.70 - 99.25 |

These results suggest that the compound may be beneficial in managing inflammatory conditions .

Anticancer Activity

Research indicates that compounds with similar structures to 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide exhibit promising anticancer effects through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| H460 | 15.0 |

| A549 | 18.5 |

| HT-29 | 22.0 |

The anticancer potential is linked to the compound's ability to interact with DNA gyrase B, an essential enzyme for bacterial DNA replication .

The biological activity of this compound is primarily due to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits DNA gyrase B, crucial for bacterial DNA replication.

- Cytokine Modulation : It modulates the expression of pro-inflammatory cytokines.

- Reactive Oxygen Species (ROS) Scavenging : The presence of the furan and thiophene moieties contributes to antioxidant activity by scavenging free radicals.

Case Studies

Recent studies have focused on the pharmacological profiles of pyrazole-based compounds:

- A study demonstrated that derivatives similar to our compound showed broad-spectrum antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus species .

- Another investigation highlighted the anti-inflammatory effects through HRBC membrane stabilization assays, yielding protection percentages between 86% and 99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.